3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine
Description
The compound 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine features a pyridine core substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a benzenesulfonyl-thiophene-methyl moiety at position 2. This structure combines electron-withdrawing groups (chloro, trifluoromethyl, sulfonyl) with a thiophene heterocycle, conferring unique physicochemical properties.
Properties
IUPAC Name |
3-chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3NO2S2/c18-11-1-4-13(5-2-11)27(24,25)16-6-3-12(26-16)8-15-14(19)7-10(9-23-15)17(20,21)22/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPIDQLHUMOJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s benzenesulfonyl group (strong electron-withdrawing) contrasts with the trifluoromethoxy or nitro groups in analogs like 7e . Sulfonyl groups enhance stability but may reduce solubility compared to ether-linked substituents.
- Melting Points : Analogs with nitro groups (e.g., 7e, 122–124°C) exhibit higher melting points than sulfonyl-containing compounds (e.g., 5c, 82–83.5°C), suggesting stronger intermolecular forces in nitro derivatives .
- Synthetic Yields : The high yield of 5c (94%) vs. 7a (34.4%) highlights the impact of substituent complexity on reaction efficiency.
Structural and Spectroscopic Comparisons
- NMR Shifts :
- HRMS Data : Analogs like 7a (HRMS m/z 572.0050) and 5c (m/z 495.9767) confirm precise mass matching, critical for structural validation.
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components, including a pyridine ring substituted with trifluoromethyl and chlorinated groups. The presence of a thiophene moiety and a sulfonyl group further enhances its chemical reactivity and potential biological interactions.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C15H12ClF3N2OS |
| Molecular Weight | 360.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partitioning) | Not specified |
Research indicates that compounds similar to 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine often exhibit inhibitory effects on various kinases, particularly those involved in cancer pathways. For instance, the compound may act as a c-KIT kinase inhibitor, which is crucial in treating gastrointestinal stromal tumors (GISTs) that harbor mutations in the c-KIT gene.
Case Studies and Research Findings
- c-KIT Inhibition : A study published in PubMed highlighted the discovery of a related compound that effectively inhibits c-KIT kinase activity. This compound demonstrated single-digit nanomolar potency against both wild-type and drug-resistant mutant forms of c-KIT, suggesting that similar mechanisms may be present in our compound of interest .
- Antitumor Efficacy : In vivo studies have shown that related compounds can exhibit significant antitumor efficacy in mouse models with c-KIT mutations. These findings indicate that the biological activity of This compound could be harnessed for therapeutic applications against resistant tumor types .
- Toxicological Profile : While specific toxicological data on this compound is limited, related compounds often display irritant properties. For example, compounds with similar chemical structures have been classified as skin and eye irritants, necessitating careful handling in laboratory settings .
Table 2: Summary of Biological Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
